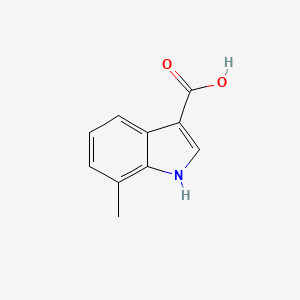

7-Methyl-1H-indole-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-methyl-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-3-2-4-7-8(10(12)13)5-11-9(6)7/h2-5,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRYCADDCUWPWAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90564282 | |

| Record name | 7-Methyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30448-16-9 | |

| Record name | 7-Methyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Value of a Substituted Indole Scaffold

An In-depth Technical Guide to the Chemical Properties of 7-Methyl-1H-indole-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

This compound is a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a bicyclic indole core with a carboxylic acid at the highly reactive C3 position and a methyl group on the benzene ring at C7, offers a unique combination of electronic and steric properties. The indole scaffold itself is a privileged structure, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds, including the neurotransmitter serotonin and the anti-inflammatory drug indomethacin.[1] The specific substitution pattern of this compound provides a versatile platform for further functionalization, enabling the systematic exploration of chemical space in drug discovery and the development of novel organic materials.

This guide provides an in-depth examination of the core chemical properties of this molecule, focusing on its synthesis, spectroscopic signature, reactivity, and applications. The methodologies and insights presented herein are designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.

PART 1: Synthesis Strategies: Building the Indole Core

The construction of the substituted indole ring is a foundational challenge in organic synthesis. Among the most reliable and widely adopted methods is the Fischer Indole Synthesis, discovered by Emil Fischer in 1883.[2] This acid-catalyzed reaction forms the indole nucleus from an arylhydrazine and an aldehyde or ketone.[3] For this compound, the logical precursors are 2-methylphenylhydrazine and pyruvic acid.

A crucial preliminary step for generating the required arylhydrazone in a clean and efficient manner is the Japp-Klingemann reaction.[4] This reaction synthesizes hydrazones from β-keto-acids (or esters) and aryl diazonium salts, providing a reliable entry point into the Fischer synthesis pathway.[5]

Conceptual Workflow: Japp-Klingemann / Fischer Indole Synthesis

The overall synthetic strategy involves a two-stage process. First, the diazonium salt of 2-methylaniline is coupled with a β-keto-ester in the Japp-Klingemann reaction to form a hydrazone. This intermediate is then subjected to acidic conditions to induce the Fischer cyclization, yielding the indole core. Subsequent hydrolysis of the ester furnishes the target carboxylic acid.

Caption: Key reactivity sites on this compound.

-

Reactions of the Indole Nucleus (Electrophilic Aromatic Substitution): The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. [6]The C3 position is overwhelmingly the most nucleophilic site. [1][7]However, in this compound, this position is blocked. Consequently, electrophilic substitution is directed to other positions. The next most activated position is C2, followed by positions on the benzene ring, typically C4 and C6. Reactions such as halogenation, nitration, and Friedel-Crafts acylation will occur at these sites, often requiring harsher conditions than for an unsubstituted indole.

-

Reactions of the Carboxylic Acid Group: The -COOH group undergoes standard transformations:

-

Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or via an activated intermediate yields the corresponding ester.

-

Amide Formation: This is a cornerstone reaction in medicinal chemistry. The carboxylic acid can be coupled with a primary or secondary amine using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to form amides. [8][9] * Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the carboxylic acid to the corresponding primary alcohol, 7-methyl-1H-indole-3-methanol.

-

Decarboxylation: Heating the compound, especially in the presence of a copper catalyst in a high-boiling solvent like quinoline, can induce decarboxylation to yield 7-methyl-1H-indole. [10]

-

-

Reactions at the Indole Nitrogen (N-H): The N-H proton is weakly acidic and can be deprotonated by a strong base (e.g., NaH, n-BuLi). The resulting indolyl anion is a potent nucleophile and readily reacts with electrophiles like alkyl halides or acyl chlorides to give N-substituted derivatives. [11]This provides a critical handle for modifying the solubility and biological properties of the molecule.

PART 4: Applications in Research and Drug Development

The structural motifs present in this compound make it a valuable starting point for synthesizing compounds with diverse biological activities.

-

Scaffold for Bioactive Molecules: Indole-3-carboxylic acid derivatives are being actively investigated as potential therapeutic agents. For instance, different substitution patterns on this core have led to the development of compounds with herbicidal activity and potential as HIV-1 integrase inhibitors. [12][13][14]The 7-methyl substituent can provide beneficial steric and electronic effects, potentially improving binding affinity or metabolic stability in drug candidates.

-

Intermediate for Complex Synthesis: The compound serves as a key intermediate for more complex molecular architectures. The carboxylic acid handle allows for the attachment of various side chains and pharmacophores through robust amide bond formation. [9]For example, the synthesis of tryptamine derivatives, which are central to drugs targeting serotonin receptors, can be envisioned from this starting material following reduction and further functionalization. [10]* Probing Structure-Activity Relationships (SAR): In drug development, the 7-methyl group provides a specific point of modification. By comparing the biological activity of compounds derived from this scaffold to those from 5-methyl or 6-methyl analogues, researchers can elucidate the specific role of substituent placement on the benzene portion of the indole ring, providing critical insights for optimizing lead compounds.

References

-

Wikipedia. Japp–Klingemann reaction. [Link]

-

Química Organica.org. Electrophilic substitution at the indole. [Link]

-

Liu, S. Y., et al. (2011). Electrophilic Aromatic Substitution of a BN Indole. Journal of the American Chemical Society, 133(43), 17311–17313. [Link]

-

Wikipedia. Indole. [Link]

-

Kushwaha, D. Synthesis and Chemistry of Indole. [Link]

-

ResearchGate. The Japp‐Klingemann Reaction. [Link]

-

chemeurope.com. Japp-Klingemann reaction. [Link]

-

Kumar, A., et al. (2019). Reaction of Indole Carboxylic Acid/Amide with Propargyl Alcohols: [4 + 3]-Annulation, Unexpected 3- to 2-Carboxylate/Carboxamide Migration, and Decarboxylative Cyclization. The Journal of Organic Chemistry, 84(14), 8960–8974. [Link]

-

Pelcman, B. (1999). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. ARKIVOC. [Link]

-

Jhanwar, A., et al. APPLICATION OF JAPP-KLINGEMANN REACTION IN THE SYNTHESIS OF AZACARBAZOLE DERIVATIVES. Trade Science Inc.[Link]

-

Wang, Z., et al. (2024). Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy. The Journal of Organic Chemistry. [Link]

-

Li, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry, 10, 959522. [Link]

-

ResearchGate. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]

-

ChemSynthesis. methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Indole. [Link]

-

NIST. 1H-Indole-3-carboxaldehyde, 7-methyl-. [Link]

-

Wikipedia. Fischer indole synthesis. [Link]

-

Supporting Information. Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]

-

Human Metabolome Database. ¹H NMR Spectrum (1D, 600 MHz, CD₃OD, experimental) (HMDB0003320). [Link]

-

Organic Chemistry Portal. Fischer Indole Synthesis. [Link]

-

Magritek. Methyl 1H-indole-3-carboxylate. [Link]

-

Gutmann, B., et al. (2019). On the Fischer Indole Synthesis of 7-Ethyltryptophol—Mechanistic and Process Intensification Studies under Continuous Flow Conditions. Organic Process Research & Development, 23(8), 1611–1624. [Link]

-

PubChem. This compound. [Link]

-

PubChem. Methyl indole-3-carboxylate. [Link]

-

ResearchGate. Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. [Link]

-

Powers, J. C. (1968). Mass Spectra of the Hydroxyindole-3-carboxylic Acids and the Hydroxyskatoles. Journal of the Chemical Society C: Organic, 1968, 1823-1825. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

-

YouTube. Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. [Link]

-

Human Metabolome Database. Showing metabocard for Indole-3-carboxylic acid (HMDB0003320). [Link]

-

Frontiers. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. [Link]

-

ACS Publications. Synthesis and Infrared Spectra of Some Indole Compounds. [Link]

-

de Souza, M. C. B. V., et al. (2018). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Molecules, 23(11), 2841. [Link]

-

Brieflands. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. [Link]

-

MDPI. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. [Link]

Sources

- 1. Indole - Wikipedia [en.wikipedia.org]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. Fischer Indole Synthesis | TCI EUROPE N.V. [tcichemicals.com]

- 4. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 5. Japp-Klingemann_reaction [chemeurope.com]

- 6. bhu.ac.in [bhu.ac.in]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]

- 12. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]

- 14. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Structure Elucidation of 7-Methyl-1H-indole-3-carboxylic acid

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 7-Methyl-1H-indole-3-carboxylic acid, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. Addressed to researchers, scientists, and professionals in the field, this document moves beyond a simple recitation of analytical techniques. Instead, it offers a strategic, field-proven approach to confirming the molecular architecture of this indole derivative. We will delve into the causality behind experimental choices, emphasizing a self-validating system of protocols encompassing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While a definitive X-ray crystal structure for this specific molecule is not publicly available, we will also discuss the application of this powerful technique for unambiguous stereochemical and conformational analysis. The methodologies and data interpretation strategies detailed herein are designed to ensure the highest level of scientific integrity and confidence in the assigned structure.

Introduction: The Significance of Structural Verification

This compound belongs to the vast and versatile family of indole derivatives, a scaffold of paramount importance in pharmaceutical research. The biological activity of such molecules is intrinsically linked to their precise three-dimensional structure. Therefore, unambiguous confirmation of the chemical identity and purity of a synthesized batch is a critical, non-negotiable step in any research and development pipeline. The presence of a methyl group at the 7-position of the indole ring, combined with the carboxylic acid function at the 3-position, imparts specific electronic and steric properties that will be reflected in its spectroscopic signature. This guide will systematically decode these signatures.

The molecular structure of this compound is presented below[1]:

The Elucidation Workflow: A Multi-faceted Approach

Caption: A typical workflow for the structural elucidation of a synthesized organic molecule.

Mass Spectrometry: The First Glimpse of Molecular Identity

High-Resolution Mass Spectrometry (HRMS) is the initial and indispensable step for confirming the molecular formula of the target compound.

Experimental Protocol: High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS)

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of about 10 µg/mL.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-ToF or Orbitrap system.

-

Ionization: Employ Electrospray Ionization (ESI) in positive ion mode. The indole nitrogen is readily protonated, making this the preferred mode.

-

Data Acquisition: Acquire data in full scan mode over a mass range of m/z 50-500.

-

Data Analysis: Determine the accurate mass of the protonated molecular ion ([M+H]⁺) and use the instrument's software to calculate the elemental composition.

Expected Data and Interpretation

For this compound (C₁₀H₉NO₂), the expected exact mass of the neutral molecule is 175.0633 g/mol . The protonated molecule, [C₁₀H₁₀NO₂]⁺, would have a theoretical m/z of 176.0706 . An experimentally observed mass with an accuracy of < 5 ppm provides high confidence in the elemental composition.

Table 1: Expected HRMS Data

| Ion | Theoretical m/z |

| [M+H]⁺ | 176.0706 |

| [M+Na]⁺ | 198.0525 |

Fragmentation Analysis (MS/MS):

Tandem mass spectrometry (MS/MS) provides crucial structural information by inducing fragmentation of the molecular ion. A common fragmentation pathway for indole-3-carboxylic acids involves the loss of the carboxylic acid group.

-

Loss of H₂O: A fragment corresponding to the loss of water (18.0106 Da) from the carboxylic acid group may be observed.

-

Loss of CO₂: Decarboxylation is a characteristic fragmentation, leading to the loss of carbon dioxide (43.9898 Da)[2]. This would result in a fragment ion corresponding to 7-methylindole.

-

Loss of •COOH: Loss of the entire carboxylic acid radical (45.0022 Da) is also a possibility.

The fragmentation of indole rings themselves can lead to characteristic ions, such as the loss of HCN (27.0109 Da) from the pyrrole ring, which is a hallmark of indole fragmentation[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. A combination of 1D (¹H, ¹³C) and 2D NMR experiments allows for the complete assignment of all proton and carbon signals and establishes their connectivity.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it can solubilize the carboxylic acid and the acidic protons (N-H and COOH) are typically well-resolved.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

1D NMR Acquisition:

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. It is also beneficial to run DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90, DEPT-135) to differentiate between CH, CH₂, and CH₃ groups[4].

-

-

2D NMR Acquisition (if necessary for complex spectra):

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons.

-

Predicted ¹H NMR Spectrum and Interpretation (in DMSO-d₆)

Based on the structure and data from analogous compounds[5][6][7], the following proton signals are expected:

-

COOH Proton: A very broad singlet, typically downfield (> 12 ppm), due to the acidic nature and hydrogen bonding.

-

N-H Proton: A singlet in the region of 11-12 ppm.

-

Aromatic Protons:

-

H2: A singlet or a narrow doublet (due to long-range coupling) between 8.0-8.2 ppm. This proton is adjacent to the nitrogen and is deshielded.

-

H4, H5, H6: These three protons on the benzene ring will form a coupled system. We expect a doublet for H4, a triplet for H5, and a doublet for H6, likely in the range of 7.0-7.8 ppm. The specific shifts and coupling constants will depend on the electronic influence of the methyl group.

-

-

Methyl Protons (C7-CH₃): A sharp singlet around 2.4-2.5 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| COOH | > 12.0 | Broad Singlet |

| N-H | ~11.5 | Singlet |

| H2 | ~8.1 | Singlet |

| H4 | ~7.7 | Doublet |

| H5 | ~7.1 | Triplet |

| H6 | ~7.0 | Doublet |

| C7-CH₃ | ~2.5 | Singlet |

Predicted ¹³C NMR Spectrum and Interpretation (in DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum will show 10 distinct signals corresponding to the 10 carbon atoms in the molecule.

-

Carbonyl Carbon (COOH): The least shielded carbon, appearing in the range of 165-175 ppm.

-

Aromatic and Heteroaromatic Carbons: These will appear in the range of 100-140 ppm. Quaternary carbons (C3, C3a, C7, C7a) will generally have weaker signals than protonated carbons.

-

Methyl Carbon (C7-CH₃): The most shielded carbon, appearing upfield around 15-20 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| COOH | ~168 |

| C2 | ~130 |

| C3 | ~110 |

| C3a | ~128 |

| C4 | ~120 |

| C5 | ~122 |

| C6 | ~120 |

| C7 | ~125 |

| C7a | ~136 |

| C7-CH₃ | ~17 |

digraph "NMR_Correlations" { graph [fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Courier", fontsize=14]; edge [color="#4285F4", arrowhead=none, style=dashed];

Structure [label=<<TABLEBORDER="0"CELLBORDER="0"CELLSPACING="0"><TR><TD><IMGSRC="https://i.imgur.com/your-image-url.png"SCALE="TRUE"/>TD>TR><TR><TD><TABLEBORDER="1"CELLBORDER="1"CELLSPACING="0"><TR><TD>PositionTD><TD>¹H (ppm)TD><TD>¹³C (ppm)TD>TR><TR><TD>N-HTD><TD>~11.5TD><TD>-TD>TR><TR><TD>C2-HTD><TD>~8.1TD><TD>~130TD>TR><TR><TD>C3TD><TD>-TD><TD>~110TD>TR><TR><TD>C4-HTD><TD>~7.7TD><TD>~120TD>TR><TR><TD>C5-HTD><TD>~7.1TD><TD>~122TD>TR><TR><TD>C6-HTD><TD>~7.0TD><TD>~120TD>TR><TR><TD>C7-CH₃TD><TD>~2.5TD><TD>~17 (CH₃), ~125 (C7)TD>TR><TR><TD>COOHTD><TD>>12.0TD><TD>~168TD>TR>TABLE>TD>TR>TABLE>>]; }

Caption: Predicted NMR assignments for this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

Expected Data and Interpretation

The IR spectrum of this compound will be characterized by several key absorptions[8][9][10][11]:

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, resulting from the hydrogen-bonded hydroxyl group. This is one of the most diagnostic peaks for a carboxylic acid[11].

-

N-H Stretch (Indole): A moderate to sharp peak around 3300-3400 cm⁻¹. This may sometimes be partially obscured by the broad O-H stretch.

-

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group will be just below 3000 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A very strong and sharp absorption between 1680 and 1710 cm⁻¹ for the carbonyl of the hydrogen-bonded carboxylic acid dimer[11].

-

C=C Stretches (Aromatic): Medium intensity peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch and O-H Bend: Strong bands in the 1210-1320 cm⁻¹ and 910-950 cm⁻¹ regions, respectively, associated with the carboxylic acid group[11].

Table 4: Key Expected IR Absorptions

| Wavenumber (cm⁻¹) | Functional Group Vibration | Intensity |

| 3300-3400 | N-H Stretch (Indole) | Medium |

| 2500-3300 | O-H Stretch (Carboxylic Acid) | Strong, Broad |

| >3000 | Aromatic C-H Stretch | Medium |

| <3000 | Aliphatic C-H Stretch (Methyl) | Medium |

| 1680-1710 | C=O Stretch (Carboxylic Acid) | Strong |

| 1450-1600 | C=C Stretch (Aromatic) | Medium |

| 1210-1320 | C-O Stretch (Carboxylic Acid) | Strong |

X-Ray Crystallography: The Definitive Structure

Should single crystals of sufficient quality be obtained, single-crystal X-ray diffraction provides the most unambiguous structural information, including bond lengths, bond angles, and the conformation of the molecule in the solid state.

Experimental Protocol: Single-Crystal X-Ray Diffraction

-

Crystallization: Grow single crystals of the compound, often by slow evaporation of a saturated solution in a suitable solvent or solvent system.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

-

Structure Solution and Refinement: Process the data to solve and refine the crystal structure.

While no published crystal structure for this compound is currently available, this technique would definitively confirm the connectivity and planarity of the indole ring system and the orientation of the carboxylic acid group.

Conclusion: A Self-Validating Structural Assignment

The structural elucidation of this compound is a systematic process that relies on the logical interpretation and integration of data from multiple spectroscopic techniques. HRMS confirms the elemental composition. IR spectroscopy identifies the key functional groups: the indole N-H, the carboxylic acid O-H, and the carbonyl C=O. Finally, ¹H and ¹³C NMR spectroscopy provide a detailed map of the proton and carbon framework, allowing for the definitive placement of the methyl and carboxylic acid substituents on the indole scaffold. The convergence of these data provides a self-validating and trustworthy confirmation of the molecular structure, a cornerstone for any further research or development involving this compound.

References

-

Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]

-

Supporting Information for "Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively". (n.d.). Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

-

NIST. (n.d.). 1H-Indole-3-carboxaldehyde, 7-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0003320). Retrieved from [Link]

-

PubChem. (n.d.). Indole-3-Carboxylic Acid. Retrieved from [Link]

-

mzCloud. (n.d.). Indole 3 carboxylic acid. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

- Safe, S., Hutzinger, O., & Jamieson, W. D. (1972). Mass Spectra of the Hydroxyindole-3-carboxylic Acids and the Hydroxyskatoles. Organic Mass Spectrometry, 6(1), 33-39.

- Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7(4), 351-355.

-

ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 7. Retrieved from [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

-

SpectraBase. (n.d.). Indole-3-carboxylic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Wiley Science Solutions. (n.d.). IR - Sadtler Carboxylic Acids. Retrieved from [Link]

-

Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids [Video]. YouTube. Retrieved from [Link]

-

University of Wisconsin-Platteville. (n.d.). IR Chart. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

PubChem. (n.d.). Methyl indole-3-carboxylate. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for Indole-3-carboxylic acid (HMDB0003320). Retrieved from [Link]

-

PubChem. (n.d.). 1-Methylindole-3-carboxylic acid. Retrieved from [Link]

Sources

- 1. This compound (30448-16-9) for sale [vulcanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 4. tetratek.com.tr [tetratek.com.tr]

- 5. rsc.org [rsc.org]

- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0003320) [hmdb.ca]

- 7. Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. IR Absorption Table [webspectra.chem.ucla.edu]

- 11. eng.uc.edu [eng.uc.edu]

A Technical Guide to the Biological Activity of 7-Methyl-1H-indole-3-carboxylic Acid as a Putative Monocarboxylate Transporter 1 (MCT1) Inhibitor

Abstract

This technical guide provides an in-depth analysis of the biological activity of 7-Methyl-1H-indole-3-carboxylic acid, contextualized within its role as a representative of the indole carboxylic acid class of compounds. The primary biological target for this structural class is Monocarboxylate Transporter 1 (MCT1), a crucial protein involved in cellular metabolism, particularly in the context of cancer.[1][2] By inhibiting MCT1, these compounds disrupt the transport of key metabolites like lactate and pyruvate, thereby interfering with the metabolic adaptability that allows cancer cells to thrive.[1][3] This guide will elucidate the mechanism of action, provide detailed experimental protocols for validating biological activity, explore structure-activity relationships, and discuss the therapeutic potential of targeting MCT1 with compounds such as this compound.

Introduction: The Central Role of MCT1 in Metabolism and Oncology

Cellular metabolism in cancer is often characterized by a phenomenon known as the "Warburg Effect," where cancer cells exhibit a high rate of glycolysis even in the presence of ample oxygen, leading to significant production of lactate.[1] This metabolic reprogramming is not a standalone process; it relies on a family of proton-linked monocarboxylate transporters (MCTs) to manage the flux of metabolites across the plasma membrane.[4]

Of these, MCT1 (encoded by the gene SLC16A1) is ubiquitously expressed and facilitates the high-affinity, bidirectional transport of lactate and pyruvate.[4] In the tumor microenvironment, MCT1 plays a critical role in establishing a form of metabolic symbiosis. Glycolytic tumor cells, often in hypoxic regions, export lactate via MCT4 or MCT1, which is then taken up by more oxidative cancer cells via MCT1 to be used as a primary fuel source for the TCA cycle.[2] This lactate shuttle is vital for maintaining pH balance, supplying energy, and supporting the proliferation and survival of the overall tumor mass.[5]

The dependence of many cancers on this metabolic coupling makes MCT1 an attractive and validated therapeutic target.[4][5] Inhibition of MCT1 disrupts this symbiotic relationship, leading to intracellular lactate accumulation, metabolic stress, and ultimately, a reduction in tumor growth, making it a promising strategy for novel anticancer agents.[1][6]

Profile of this compound

This compound belongs to the indolecarboxylic acid class of heterocyclic compounds.[7] Its structure is defined by an indole core, a carboxylic acid group at the C3 position, and a methyl group at the C7 position.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₂ | [8][9] |

| Molecular Weight | 175.18 g/mol | [9] |

| IUPAC Name | This compound | [8] |

| SMILES | CC1=C2C(=CC=C1)C(=CN2)C(=O)O | [9] |

| Core Pharmacophore | Indole-3-carboxylic acid | [2][7] |

The indole-3-carboxylic acid moiety is a well-established pharmacophore for MCT1 inhibition. The carboxylic acid group is critical for interacting with key residues within the transporter's binding pocket, while the indole scaffold provides a rigid framework for further molecular interactions. The 7-methyl substitution likely influences the compound's physicochemical properties, such as lipophilicity and steric profile, which can modulate binding affinity and pharmacokinetic parameters.

Mechanism of Action: Disrupting the Lactate Shuttle

The primary mechanism of action for this compound, as a member of its class, is the competitive inhibition of the MCT1 transporter. This inhibition blocks the proton-linked transport of monocarboxylates, most notably lactate and pyruvate, across the cell membrane.[1][10]

Downstream Consequences of MCT1 Inhibition:

-

Intracellular Lactate Accumulation: In highly glycolytic cells that rely on MCT1 for lactate efflux, inhibition leads to a rapid buildup of intracellular lactate and associated protons, causing acidification and metabolic distress.[1][11]

-

Pyruvate Transport Blockade: The compound can impair the proliferation of cancer cells by disrupting the export of pyruvate, a key node in cellular metabolism.[3]

-

Disruption of Metabolic Symbiosis: By preventing oxidative cancer cells from taking up lactate as fuel, the inhibitor effectively starves a portion of the tumor, undermining the metabolic network that supports its growth.[2][4]

-

Enhanced Insulin Sensitivity: In other contexts, such as adipocytes, MCT1 inhibition has been shown to enhance insulin-stimulated glucose uptake, suggesting potential applications in metabolic diseases.[12]

The following diagram illustrates the role of MCT1 in the tumor microenvironment and the intervention point for an inhibitor like this compound.

Experimental Validation Protocols

To validate the biological activity of this compound as an MCT1 inhibitor, a series of well-established in vitro assays are required. As a self-validating system, these protocols must include appropriate positive and negative controls.

Protocol 1: MCT1 Inhibition via Radiolabeled Lactate Uptake Assay

This assay directly measures the ability of the test compound to inhibit the transport of lactate into cells that express MCT1.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against MCT1-mediated lactate transport.

Materials:

-

Cell Line: MCF-7 (human breast cancer, expresses MCT1) or Raji (human Burkitt's lymphoma, expresses MCT1).[13]

-

Test Compound: this compound, dissolved in DMSO to create a 10 mM stock.

-

Positive Control: AZD3965 or AR-C155858 (known potent MCT1 inhibitors).[5][14]

-

Radiolabel: [¹⁴C]-L-Lactic acid.

-

Buffers:

-

Krebs-Ringer-HEPES (KRH) Buffer (pH 7.4).

-

Lysis Buffer (e.g., 0.1 M NaOH).

-

-

Instrumentation: Scintillation counter.

Methodology:

-

Cell Seeding: Plate MCT1-expressing cells (e.g., MCF-7) in a 24-well plate at a density of 2 x 10⁵ cells/well. Allow cells to adhere and grow for 24 hours.

-

Compound Preparation: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM) in KRH buffer. Also prepare dilutions of the positive control and a vehicle control (DMSO only).

-

Pre-incubation: Aspirate the culture medium from the wells and wash once with KRH buffer. Add 200 µL of the prepared compound dilutions (or controls) to the respective wells. Incubate for 15 minutes at 37°C.

-

Causality Insight: This pre-incubation step allows the inhibitor to bind to the MCT1 transporter before the substrate is introduced, ensuring an accurate measurement of inhibition.

-

-

Lactate Uptake: Add 50 µL of KRH buffer containing [¹⁴C]-L-Lactic acid (to a final concentration of ~1 µCi/mL) to each well to initiate the uptake. Incubate for exactly 5 minutes at 37°C.

-

Causality Insight: The uptake period is kept short to measure the initial rate of transport, which is most sensitive to inhibition, rather than downstream metabolic effects.

-

-

Termination and Lysis: Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold KRH buffer. Add 300 µL of Lysis Buffer to each well and incubate for 30 minutes to ensure complete cell lysis.

-

Quantification: Transfer the lysate from each well to a scintillation vial. Add 4 mL of scintillation cocktail and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

Data Analysis: Normalize the CPM values to the vehicle control (representing 100% transport). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol 2: Antiproliferative Activity via MTT Assay

This assay assesses the downstream effect of MCT1 inhibition on the viability and proliferation of MCT1-dependent cancer cells.[13]

Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound for growth inhibition in MCT1-expressing cancer cells.

Methodology:

-

Cell Seeding: Plate Raji or MCF-7 cells in a 96-well plate at a density of 5,000 cells/well.

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., from 100 µM to 1 nM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

Causality Insight: A 72-hour incubation period is typically sufficient for antiproliferative effects to manifest, representing multiple cell doubling times.

-

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against the logarithm of compound concentration to determine the EC₅₀ value.

Structure-Activity Relationship (SAR) Insights

While SAR data for this compound specifically is not widely published, we can infer relationships from studies on analogous indole derivatives targeting MCT1 and other proteins.[2][15]

-

Indole Scaffold: The indole ring serves as a crucial, rigid scaffold. Its aromatic nature allows for potential π-π stacking interactions within the transporter's binding site.

-

Carboxylic Acid at C3: This group is paramount for activity, likely forming key ionic or hydrogen bond interactions with basic residues (e.g., Lysine, Arginine) in the MCT1 binding pocket, mimicking the endogenous lactate substrate.[16]

-

Substitution at C7: The introduction of a small alkyl group like methyl at the C7 position can have several effects:

-

Increased Lipophilicity: This may enhance membrane permeability and binding affinity through hydrophobic interactions.

-

Steric Influence: The methyl group can provide a steric constraint that orients the molecule favorably within the binding pocket or, conversely, cause a steric clash that reduces affinity.

-

Metabolic Blocking: It can prevent metabolic modification (e.g., hydroxylation) at that position, potentially improving the compound's pharmacokinetic profile.

-

The table below shows representative data for known MCT1 inhibitors to provide context for expected potency.

| Compound | Target | Potency (Ki or IC₅₀) | Source |

| AZD3965 | MCT1 | Ki = 1.6 nM | [11][14] |

| AR-C155858 | MCT1/MCT2 | Ki = 2.3 nM (MCT1) | [14] |

| α-cyano-4-hydroxycinnamate (CHC) | MCT1 (non-specific) | ~10-fold selective for MCT1 | [4][14] |

Therapeutic Potential and Future Directions

The primary therapeutic application for this compound and related MCT1 inhibitors is in oncology .[5] By targeting the metabolic flexibility of cancer cells, these compounds have the potential to be effective as monotherapies in MCT1-dependent tumors or as part of combination therapies.[10] For instance, by preventing lactate clearance, MCT1 inhibitors can enhance the efficacy of radiotherapy and certain chemotherapies.[4][6]

Beyond cancer, the role of MCTs in metabolism suggests potential applications in:

-

Metabolic Diseases: Influencing lactate dynamics could be beneficial in conditions like diabetes and obesity.[1][12]

-

Neurological Disorders: Altering lactate transport may have therapeutic effects in conditions like epilepsy where neuronal hyperactivity is a factor.[1]

Future research should focus on obtaining a full preclinical dataset for this compound, including its selectivity against other MCT isoforms (especially MCT2 and MCT4), its pharmacokinetic profile, and its in vivo efficacy in relevant tumor xenograft models.

Conclusion

This compound represents a promising molecular structure within the class of MCT1 inhibitors. Its indole-3-carboxylic acid core is a validated pharmacophore for inhibiting the transport of lactate and pyruvate, a critical metabolic process for a wide range of cancers. The methodologies and principles outlined in this guide provide a robust framework for researchers and drug development professionals to investigate its biological activity, validate its mechanism of action, and explore its full therapeutic potential. The strategic targeting of tumor metabolism via MCT1 inhibition remains a highly promising avenue in the development of next-generation cancer therapies.

References

- Patsnap Synapse. (2024). What are MCT1 inhibitors and how do they work?

- ResearchGate. (2015). Potent blockers of the monocarboxylate transporter MCT1: Novel immunomodulatory compounds.

- Selleck Chemicals. MCT Review | MCT inhibitor.

- PubMed. (2014). Inhibition of Monocarboxylate transporter-1 (MCT1)

- AACR Journals. (2014). Inhibition of Monocarboxylate Transporter-1 (MCT1) by AZD3965 Enhances Radiosensitivity by Reducing Lactate Transport.

- PubMed Central. (2022). Indole Derivatives as New Structural Class of Potent and Antiproliferative Inhibitors of Monocarboxylate Transporter 1 (MCT1; SLC16A1). J Med Chem.

- PubMed. (2020).

- ACS Publications. Synthesis and Structure–Activity Relationships of Pteridine Dione and Trione Monocarboxylate Transporter 1 Inhibitors. Journal of Medicinal Chemistry.

- PubMed. (2010). Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)

- Frontiers. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists.

- NIH. MCT1 inhibitor AZD3965 increases mitochondrial metabolism, facilitating combination therapy and non-invasive magnetic resonance spectroscopy.

- PubMed. (2023). Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. Bioorg Med Chem Lett.

- NIH. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.

- MedchemExpress.com. AZD3965 | MCT1 Inhibitor.

- PubMed. (2017). Discovery and structure-activity relationship studies of N-substituted indole derivatives as novel Mcl-1 inhibitors. Bioorg Med Chem Lett.

- PubMed Central. (2021).

- GoldBio. 7-Methylindole-3-acetic acid.

- PubChem. This compound.

- Vulcanchem. This compound.

- MDPI. (2022). Inhibition of the Monocarboxylate Transporter 1 (MCT1) Promotes 3T3-L1 Adipocyte Proliferation and Enhances Insulin Sensitivity. Int J Mol Sci.

- ACS Publications. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry.

- Human Metabolome Database. (2006). Showing metabocard for Indole-3-carboxylic acid (HMDB0003320).

- PubMed Central. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists.

Sources

- 1. What are MCT1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Indole Derivatives as New Structural Class of Potent and Antiproliferative Inhibitors of Monocarboxylate Transporter 1 (MCT1; SLC16A1) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Monocarboxylate transporter 1 and 4 inhibitors as potential therapeutics for treating solid tumours: A review with structure-activity relationship insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of monocarboxylate transporter-1 (MCT1) by AZD3965 enhances radiosensitivity by reducing lactate transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Human Metabolome Database: Showing metabocard for Indole-3-carboxylic acid (HMDB0003320) [hmdb.ca]

- 8. This compound | C10H9NO2 | CID 14810856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound (30448-16-9) for sale [vulcanchem.com]

- 10. MCT1 inhibitor AZD3965 increases mitochondrial metabolism, facilitating combination therapy and non-invasive magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. selleckchem.com [selleckchem.com]

- 15. Discovery and structure-activity relationship studies of N-substituted indole derivatives as novel Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In Vitro and In Vivo Characterization of MCT1 Inhibitor AZD3965 Confirms Preclinical Safety Compatible with Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Value of a Substituted Indole Scaffold

An In-depth Technical Guide to 7-Methyl-1H-indole-3-carboxylic acid (CAS: 30448-16-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Within this class, indole-3-carboxylic acids serve as versatile synthetic intermediates and bioactive molecules in their own right.[1][2] this compound (CAS No. 30448-16-9) is a specific derivative that offers researchers a unique combination of features. The carboxylic acid at the 3-position provides a reactive handle for amide bond formation, esterification, or decarboxylative couplings, enabling the creation of diverse chemical libraries.[1] The methyl group at the 7-position, adjacent to the indole nitrogen, introduces steric bulk and alters the electronic properties of the aromatic system. This substitution can be strategically employed to modulate a compound's metabolic stability, lipophilicity, and binding interactions with biological targets, making it a valuable building block in modern drug discovery programs.[3]

This guide provides a comprehensive overview of this compound, covering its chemical identity, physicochemical properties, a validated synthesis workflow, and its applications as a precursor in the development of novel therapeutics and agrochemicals.

Part 1: Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is fundamental to its effective use in research and development.

Core Identifiers

The compound is unambiguously identified by the following descriptors.[4][5][6][7]

| Identifier Type | Value |

| CAS Number | 30448-16-9 |

| Molecular Formula | C₁₀H₉NO₂ |

| IUPAC Name | This compound |

| Synonyms | 7-Methylindole-3-carboxylic acid, 7-Methyl-3-indolecarboxylic acid |

Structural Representation

The molecule's structure, featuring a bicyclic indole core with key substitutions at positions 3 and 7, dictates its chemical reactivity and three-dimensional shape.

Caption: 2D Structure of this compound.

Note: The DOT script above is a conceptual representation. A proper chemical structure diagram is provided for clarity.

Structural Descriptors [5]

-

SMILES: CC1=C2C(=CC=C1)C(=CN2)C(=O)O

-

InChI: InChI=1S/C10H9NO2/c1-6-3-2-4-7-8(10(12)13)5-11-9(6)7/h2-5,11H,1H3,(H,12,13)

Physicochemical Properties

The compound's behavior in solution, its stability, and its potential for membrane permeability are governed by its physicochemical properties. The data presented below are a combination of experimental and predicted values, providing a robust profile for experimental design.

| Property | Value | Significance in Research |

| Molecular Weight | 175.18 g/mol [5][6][8] | Essential for stoichiometric calculations in synthesis and molar concentration preparations. |

| Melting Point | 228 °C[6] | Indicates high crystalline stability and purity; useful for reaction temperature planning. |

| Boiling Point (Predicted) | 413.3 ± 25.0 °C[6] | Suggests low volatility under standard laboratory conditions. |

| Density (Predicted) | 1.340 ± 0.06 g/cm³[6] | Useful for solvent selection and reaction volume calculations. |

| pKa (Predicted) | 4.02 ± 0.10[6] | Indicates it is a weak acid. Critical for predicting ionization state in physiological buffers (pH ~7.4), which affects solubility and target binding. |

| Appearance | White to off-white solid[6] | Basic quality control parameter. |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C[6][9] | Suggests sensitivity to oxidation or degradation; proper storage is critical for maintaining purity. |

Part 2: Synthesis and Characterization

The reliable synthesis and unambiguous characterization of this compound are paramount for its use as a research tool or building block.

Recommended Synthetic Workflow

While multiple synthetic routes to indole-3-carboxylic acids exist, a common and efficient strategy involves a two-step process starting from the corresponding substituted indole: (1) Vilsmeier-Haack formylation to install the aldehyde at the 3-position, followed by (2) selective oxidation to the carboxylic acid. This approach is widely applicable and avoids harsh conditions that could degrade the indole core.[10][11]

Caption: Recommended two-step synthesis of the target compound.

Detailed Experimental Protocol

Causality and Self-Validation: This protocol is designed for robustness. The Vilsmeier-Haack reaction is highly regioselective for the electron-rich C3 position of the indole. The subsequent oxidation with sodium chlorite is a mild and highly effective method for converting aldehydes to carboxylic acids without affecting the indole ring, providing a high-purity final product. Each step includes an aqueous workup to remove inorganic byproducts and a final purification to ensure the compound meets rigorous research standards.

Step 1: Vilsmeier-Haack Formylation of 7-Methylindole

-

Inert Atmosphere: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 5 equivalents) to 0°C.

-

Reagent Addition: Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF, maintaining the temperature below 5°C. Stir the resulting mixture for 30 minutes at 0°C to form the Vilsmeier reagent.

-

Substrate Addition: Dissolve 7-methylindole (1 equivalent) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent solution.

-

Reaction: Allow the reaction to warm to room temperature and then heat to 40-50°C for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Quenching and Workup: Cool the reaction mixture to 0°C and carefully quench by pouring it onto crushed ice. Basify the aqueous solution to pH 9-10 with a cold aqueous solution of sodium hydroxide (e.g., 30% NaOH).

-

Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude 7-Methyl-1H-indole-3-carboxaldehyde.

-

Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the pure aldehyde.

Step 2: Oxidation to this compound [12]

-

Dissolution: Dissolve the purified 7-Methyl-1H-indole-3-carboxaldehyde (1 equivalent) from the previous step in a 1:1 mixture of tert-butanol and water.

-

Reagent Addition: Add sodium dihydrogen phosphate (NaH₂PO₄, 4 equivalents) and 2-methyl-2-butene (5 equivalents, as a chlorine scavenger) to the solution.

-

Oxidant Addition: In a separate flask, dissolve sodium chlorite (NaClO₂, 5 equivalents) in water. Add this solution dropwise to the aldehyde solution at room temperature.

-

Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the aldehyde is fully consumed.

-

Workup and Precipitation: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Remove the tert-butanol under reduced pressure. Acidify the remaining aqueous layer with 1 N HCl to precipitate the carboxylic acid product.

-

Isolation: Filter the resulting precipitate, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield pure this compound.[12]

Spectroscopic Characterization (Expected)

While a full dataset for the title compound is not publicly available, analysis of closely related structures like Methyl 1H-indole-3-carboxylate allows for an accurate prediction of its key spectral features.[13]

-

¹H NMR (in DMSO-d₆):

-

Carboxylic Acid (COOH): A broad singlet, typically downfield (>11 ppm).

-

Indole NH: A broad singlet around 11-12 ppm.

-

Aromatic Protons: Signals between 7.0 and 8.0 ppm. The proton at C2 will appear as a singlet or doublet, while the protons on the benzene portion (C4, C5, C6) will show characteristic coupling patterns.

-

Methyl (CH₃): A sharp singlet around 2.4-2.5 ppm.

-

-

¹³C NMR (in DMSO-d₆):

-

Carbonyl (C=O): A signal in the range of 165-170 ppm.

-

Aromatic Carbons: Multiple signals between 100 and 140 ppm. The quaternary carbons (C3, C3a, C7, C7a) can be identified using DEPT experiments.[13]

-

Methyl Carbon: A signal in the aliphatic region, typically around 15-20 ppm.

-

-

IR (Solid State, KBr or ATR):

-

O-H Stretch: A very broad band from 2500-3300 cm⁻¹ (characteristic of a carboxylic acid dimer).

-

N-H Stretch: A sharp to medium peak around 3300-3400 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption around 1660-1700 cm⁻¹.

-

Part 3: Applications in Research and Development

This compound is not merely a chemical curiosity; it is a strategic starting material for synthesizing molecules with significant biological activity. The indole-3-carboxylic acid core is a well-established pharmacophore.[1][2][14][15][16]

Sources

- 1. Indole-3-Carboxylic Acid|CAS 771-50-6|RUO [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 30448-16-9|7-Methylindole-3-carboxylic acid|Suzhou Health Chemicals Co., Ltd. [healthchemicals.com]

- 5. This compound (30448-16-9) for sale [vulcanchem.com]

- 6. 7-METHYLINDOLE-3-CARBOXYLIC ACID CAS#: 30448-16-9 [amp.chemicalbook.com]

- 7. This compound | C10H9NO2 | CID 14810856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound - CAS:30448-16-9 - Sunway Pharm Ltd [3wpharm.com]

- 9. chembk.com [chembk.com]

- 10. orgsyn.org [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. tetratek.com.tr [tetratek.com.tr]

- 14. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]

7-Methyl-1H-indole-3-carboxylic acid molecular weight and formula

An In-Depth Technical Guide to 7-Methyl-1H-indole-3-carboxylic acid: Properties, Synthesis, and Applications

Introduction

This compound is a substituted heterocyclic compound belonging to the indole family, a structural motif of paramount importance in medicinal chemistry and materials science. The indole core is a privileged scaffold found in numerous natural products, pharmaceuticals, and agrochemicals. The presence of a carboxylic acid functional group at the 3-position and a methyl group at the 7-position imparts specific chemical reactivity and physical properties, making it a valuable and versatile building block in organic synthesis. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing its molecular characteristics, synthetic pathways, and significant applications.

Part 1: Molecular Identity and Physicochemical Properties

The unique arrangement of a bicyclic indole core, a carboxylic acid group, and a methyl substituent defines the compound's chemical behavior and potential for further functionalization.[1]

Chemical Identity

A precise identification of this compound is critical for regulatory compliance, procurement, and scientific communication. Key identifiers are summarized below.

| Identifier Type | Value |

| CAS Number | 30448-16-9[1][2] |

| IUPAC Name | This compound[1] |

| PubChem CID | 14810856[1][3] |

| InChI | InChI=1S/C10H9NO2/c1-6-3-2-4-7-8(10(12)13)5-11-9(6)7/h2-5,11H,1H3,(H,12,13)[1] |

| SMILES | CC1=C2C(=CC=C1)C(=CN2)C(=O)O[1] |

Physicochemical Properties

The compound's physical and chemical properties are fundamental to its handling, reactivity, and pharmacokinetic profile in potential therapeutic applications.

| Property | Value | Significance |

| Molecular Formula | C₁₀H₉NO₂[1][2][3] | Defines the elemental composition and stoichiometry. |

| Molecular Weight | 175.18 g/mol [1][2] | Influences diffusion rates, membrane permeability, and reaction stoichiometry. |

The structure features an indole nitrogen (N-H) that can act as a hydrogen bond donor.[1] The carboxylic acid group is a versatile functional handle, providing both hydrogen bond donor and acceptor capabilities, which significantly influences intermolecular interactions, crystal packing, and solubility.[1]

Part 2: Synthesis and Reactivity

While numerous methods exist for the synthesis of substituted indole-3-carboxylic acids, a common and reliable strategy involves the formylation of the corresponding indole followed by oxidation. This approach leverages the high reactivity of the indole C3 position towards electrophilic substitution.

Conceptual Synthetic Workflow

The transformation of 7-methylindole into the target carboxylic acid can be conceptualized as a two-step process:

-

Vilsmeier-Haack Formylation: This reaction introduces a formyl group (-CHO) at the C3 position of the indole ring. 7-methylindole is treated with a formylating agent, typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃). The electrophilic Vilsmeier reagent preferentially attacks the electron-rich C3 position.

-

Oxidation of the Aldehyde: The resulting 7-methyl-1H-indole-3-carbaldehyde is then oxidized to the corresponding carboxylic acid. A variety of oxidizing agents can be employed, such as sodium chlorite, potassium permanganate, or silver oxide, under conditions that are mild enough to avoid over-oxidation or degradation of the indole ring.[4]

Caption: Conceptual workflow for the synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is dominated by its carboxylic acid group. This moiety is readily converted into a variety of derivatives, including esters, amides, and acid chlorides. This versatility is extensively exploited in medicinal chemistry for linking the indole scaffold to other pharmacophores. For instance, amide coupling reactions, often facilitated by reagents like HATU or DCC, are routinely used to connect the molecule to amines, forming the basis for the synthesis of compound libraries for drug screening.[5][6]

Part 3: Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of complex molecules with diverse biological activities. Its utility is demonstrated in the development of therapeutic agents targeting infectious diseases and other conditions.

Intermediate for Anti-Trypanosomal Agents

A notable application is its use in the synthesis of 1H-indole-2-carboxamides, which have been investigated for their activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[6] In this context, the carboxylic acid serves as the anchor point for coupling with various amine-containing side chains, allowing for systematic structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties.[6]

Scaffold for Diverse Bioactive Compounds

The broader indole-3-carboxylic acid framework is a cornerstone in modern drug discovery. Derivatives have been designed and synthesized as:

-

Herbicides: By mimicking the natural plant hormone auxin, these compounds can disrupt plant growth, leading to the development of novel herbicides.[7]

-

Antiviral Agents: The indole core is a key feature in certain HIV-1 integrase inhibitors, where the carboxylic acid can chelate essential magnesium ions in the enzyme's active site.[8]

-

Dopamine Receptor Ligands: Functionalized indole amides have been synthesized and evaluated for their selective binding to dopamine D3 receptors, which are implicated in various neurological and psychiatric disorders.[9]

-

Anticancer Agents: Indole derivatives have been investigated as inhibitors of survivin, a protein often overexpressed in tumors, thereby promoting apoptosis in cancer cells.[10]

Part 4: Principles of Structural Characterization

The unambiguous identification and purity assessment of this compound rely on standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. While specific spectra for this exact compound are not publicly detailed, its expected spectral features can be reliably predicted based on the analysis of closely related structures like Methyl 1H-indole-3-carboxylate.[11]

-

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the indole ring, a singlet for the methyl group (C7-CH₃), a broad singlet for the indole N-H proton, and a downfield singlet for the carboxylic acid O-H proton. The coupling patterns of the aromatic protons would confirm the substitution pattern.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would display ten unique signals corresponding to the ten carbon atoms in the molecule.[11] The carbonyl carbon of the carboxylic acid would appear at a characteristic downfield chemical shift (typically >160 ppm). The methyl carbon would appear as an upfield signal, and the remaining signals would correspond to the sp²-hybridized carbons of the indole ring. Techniques like DEPT can be used to distinguish between quaternary, CH, and CH₃ carbons, further confirming the structure.[11]

Conclusion

This compound is a chemically significant molecule whose value lies in its well-defined structure and versatile reactivity. Its indole core, functionalized with both a reactive carboxylic acid handle and a modulating methyl group, makes it an important precursor for the synthesis of a wide array of compounds. For researchers in medicinal chemistry and organic synthesis, it represents a readily accessible building block for creating novel molecules with potential applications in human health, agriculture, and beyond.

References

-

ChemBK. This compound. ChemBK. Available from: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

Magritek. Methyl 1H-indole-3-carboxylate. Magritek. Available from: [Link]

-

Pavan, F. R., et al. (2020). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Infectious Diseases. Available from: [Link]

-

Zare, A., et al. (2021). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Pharmaceutical and Biomedical Research. Available from: [Link]

-

Zhang, Z., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry. Available from: [Link]

-

Zhang, L., et al. (2018). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules. Available from: [Link]

-

Jia, H., et al. (2015). Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands. Bioorganic & Medicinal Chemistry. Available from: [Link]

Sources

- 1. This compound (30448-16-9) for sale [vulcanchem.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C10H9NO2 | CID 14810856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-甲基吲哚-3-甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. brieflands.com [brieflands.com]

- 11. tetratek.com.tr [tetratek.com.tr]

Unlocking the Therapeutic Potential of 7-Methylindole-3-Carboxylic Acid: A Technical Guide to Putative Targets and Research Strategies

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of a Methylated Indole Scaffold

The indole ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, from neurotransmitters to potent anti-cancer agents. Within this privileged class of molecules, indole-3-carboxylic acid has emerged as a particularly intriguing scaffold, with its derivatives demonstrating a wide spectrum of therapeutic activities. The strategic addition of a methyl group to this core structure, specifically at the 7-position, creates 7-methylindole-3-carboxylic acid – a molecule with the potential for unique pharmacological properties. Methylation can profoundly influence a compound's lipophilicity, metabolic stability, and steric interactions with its biological targets, often leading to enhanced potency and selectivity.

This in-depth technical guide provides a prospective analysis of the potential therapeutic targets of 7-methylindole-3-carboxylic acid. In the absence of direct experimental data for this specific molecule, we will leverage structure-activity relationship (SAR) insights from closely related indole derivatives to hypothesize potential mechanisms of action and outline a comprehensive roadmap for target identification and validation. This document is intended to serve as a foundational resource for researchers poised to explore the therapeutic landscape of this promising compound.

Part 1: The Indole-3-Carboxylic Acid Core: A Foundation of Diverse Bioactivity

The indole-3-carboxylic acid scaffold is a recurring motif in compounds with significant therapeutic applications. Its derivatives have been investigated for a range of activities, underscoring the versatility of this chemical starting point.

Established Activities of Indole-3-Carboxylic Acid Derivatives:

-

Antihypertensive Agents: Certain derivatives of indole-3-carboxylic acid have been synthesized and shown to act as potent antagonists of the Angiotensin II receptor 1 (AT1R).[1] These compounds have demonstrated the ability to lower blood pressure in in vivo models, with some exhibiting efficacy superior to established drugs like losartan.[1]

-

Anticancer Properties: Indole-3-carboxylic acid itself has been noted as an anticancer agent and is considered a potential therapeutic for Alzheimer's disease.[2] It has also been shown to enhance the anti-colorectal cancer effects of doxorubicin by inducing cell senescence.[3]

-

Antimicrobial and Anthelmintic Effects: Novel series of indole-3-carboxylic acid derivatives incorporating amino acids and peptides have exhibited significant antibacterial and anthelmintic activities in preclinical studies.[4]

The diverse biological effects of these parent compounds provide a strong rationale for investigating the therapeutic potential of their methylated analogs.

Part 2: The Significance of the 7-Methyl Group: A Prospective SAR Analysis

The introduction of a methyl group at the 7-position of the indole ring is not a trivial modification. This small alkyl group can dramatically alter the molecule's interaction with biological macromolecules.

-

Modulation of Potency: Studies on related indole-containing scaffolds have shown that methylation can significantly boost biological activity. For example, the introduction of a methyl group at a corresponding position in a series of tetrahydro-γ-carbolines led to a substantial increase in potency.

-

Influence on Target Selectivity: The position of substituents on the indole ring is critical for determining target specificity. The 7-position, in particular, has been a key site for modification in the development of various therapeutic agents. For instance, derivatives of 7-azaindole (an indole isostere) have been developed as potent kinase inhibitors and receptor antagonists, highlighting the importance of this region of the molecule for target engagement.[5]

-

Metabolic Implications: The 7-position is a potential site of metabolism. The presence of a methyl group can block this metabolic pathway, potentially increasing the compound's half-life and bioavailability.

Based on these observations, it is reasonable to hypothesize that the 7-methyl group on the indole-3-carboxylic acid scaffold could confer enhanced potency, altered target selectivity, and improved pharmacokinetic properties compared to its non-methylated counterpart.

Part 3: Hypothesized Therapeutic Targets of 7-Methylindole-3-Carboxylic Acid

Drawing upon the known activities of structurally related compounds, we can propose several classes of proteins as potential therapeutic targets for 7-methylindole-3-carboxylic acid.

G-Protein Coupled Receptors (GPCRs): The Angiotensin II Receptor

Given that derivatives of indole-3-carboxylic acid are known to target the Angiotensin II receptor 1 (AT1R), it is a primary candidate target for 7-methylindole-3-carboxylic acid.[1] The 7-methyl group could potentially enhance binding affinity and/or selectivity for this receptor.

DOT script for the Renin-Angiotensin-Aldosterone System (RAAS) Pathway:

Caption: Hypothesized inhibition of a receptor tyrosine kinase by 7-methylindole-3-carboxylic acid.

Enzymes Involved in Metabolic Pathways

The fact that 7-methylindole-3-acetic acid is a synthetic precursor for anti-diabetic, anti-obesity, and anti-atherosclerotic agents suggests that the 7-methylindole core may interact with targets in metabolic pathways. [6]Potential targets could include enzymes involved in glucose or lipid metabolism.

Part 4: A Strategic Framework for Target Identification and Validation

A multi-pronged approach, combining computational and experimental methods, is essential to definitively identify and validate the therapeutic targets of 7-methylindole-3-carboxylic acid.

Computational Approaches: In Silico Target Prediction

-

Molecular Docking: This technique can be used to predict the binding pose and affinity of 7-methylindole-3-carboxylic acid to the crystal structures of hypothesized targets (e.g., AT1R, various kinases). [7]* Virtual Screening: The compound can be screened against large databases of protein structures to identify other potential off-target and novel interactions.

DOT script for a computational target identification workflow:

Caption: A workflow for in silico identification of potential targets.

Experimental Protocols for Target Validation

Objective: To determine if 7-methylindole-3-carboxylic acid inhibits the activity of a panel of protein kinases.

Materials:

-

7-methylindole-3-carboxylic acid

-

Recombinant human kinases (e.g., AXL, ROCK)

-

Kinase-specific peptide substrates

-

ATP (adenosine triphosphate)

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

Microplate reader

Procedure:

-

Prepare a serial dilution of 7-methylindole-3-carboxylic acid in an appropriate solvent (e.g., DMSO).

-

In a 96-well plate, add the kinase, peptide substrate, and varying concentrations of the test compound or vehicle control.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, following the manufacturer's instructions.

-

Measure luminescence using a microplate reader.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Objective: To assess the binding affinity of 7-methylindole-3-carboxylic acid to the human AT1 receptor.

Materials:

-

7-methylindole-3-carboxylic acid

-

Cell membranes expressing human AT1 receptor

-

[¹²⁵I]-Sar¹,Ile⁸-Angiotensin II (radioligand)

-

Binding buffer

-

Unlabeled Angiotensin II (for determining non-specific binding)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare a serial dilution of 7-methylindole-3-carboxylic acid.

-

In a 96-well plate, combine the cell membranes, radioligand, and either the test compound, vehicle, or a high concentration of unlabeled Angiotensin II.

-

Incubate at room temperature for 90 minutes.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding and determine the Ki (inhibitory constant) for 7-methylindole-3-carboxylic acid.

Objective: To evaluate the effect of 7-methylindole-3-carboxylic acid on the viability of cancer cell lines.

Materials:

-

7-methylindole-3-carboxylic acid

-

Cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of 7-methylindole-3-carboxylic acid for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Part 5: A Note on Synthesis